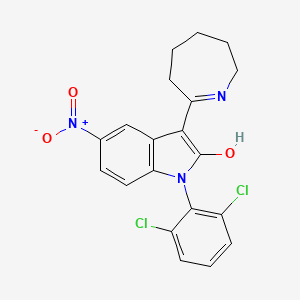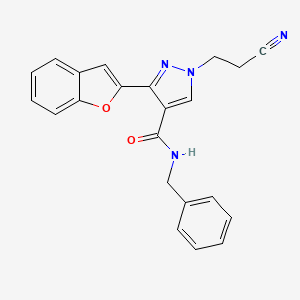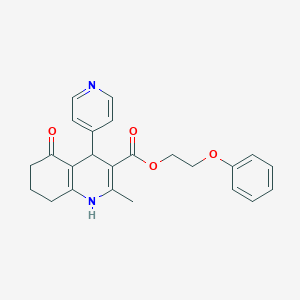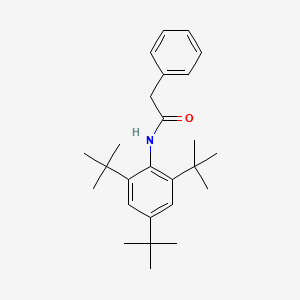
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Moreover, it has been suggested that the compound exerts its antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antimicrobial activity. Additionally, it has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Moreover, future research may focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one involves the reaction of 2,6-dichloroaniline with 3-nitroacetylacetone in the presence of acetic acid and ethanol. This reaction results in the formation of 3-(2,6-dichlorophenyl)-1-(3-nitro-2-oxobutyl)indolin-2-one, which is then reacted with azepane in the presence of potassium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-5-nitro-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c21-14-5-4-6-15(22)19(14)24-17-9-8-12(25(27)28)11-13(17)18(20(24)26)16-7-2-1-3-10-23-16/h4-6,8-9,11,26H,1-3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDNVEWETALGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(N(C3=C2C=C(C=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(azepan-2-ylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)


![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)



![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)